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Compound of Interest

Ethyl 5-(4-nitrophenyl)oxazole-4-
Compound Name:
carboxylate

Cat. No. B1591790

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a highly functionalized heterocyclic
compound that has emerged as a valuable chemical intermediate in the synthesis of a diverse
array of biologically active molecules. Its strategic placement of a reactive nitro group, an
activatable ester, and a stable oxazole core makes it a powerful building block for medicinal
chemists and researchers in drug discovery and materials science. This document provides a
comprehensive overview of its applications, detailed synthetic protocols, and key chemical
transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Ethyl 5-(4-
nitrophenyl)oxazole-4-carboxylate is paramount for its safe handling and successful
application in synthesis.
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Property Value Reference
CAS Number 72030-87-6 [1]
Molecular Formula C12H10N20s [2]
Molecular Weight 262.22 g/mol [2]

(General observation for

Appearance Pale yellow to yellow solid o
similar compounds)

Store at 2-8°C in a dry, well-
Storage . [2]
ventilated place.

Safety and Handling: As with all nitroaromatic compounds, appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work
should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with
skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-
carboxylate

The synthesis of the title compound can be achieved through several established methods for
oxazole formation. One of the most common and effective is a modification of the Robinson-
Gabriel synthesis. This involves the cyclization of an a-acylamino ketone.

Dehydrating agent
(e.g., POCls, H2S0a4)

Oxalyl chloride

+D

Intermediate a-acylamino ketone Cyclization Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

+B

\

Ethyl 2-amino-2-(4-nitrophenyl)acetate
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General synthetic approach to the target compound.

Protocol: Synthesis via Robinson-Gabriel Type Cyclization

This protocol is a representative procedure based on established oxazole syntheses.[3]

Materials:

Ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride

e Oxalyl chloride

o Anhydrous Dichloromethane (DCM)

o Triethylamine (TEA)

e Phosphorus oxychloride (POCIs) or concentrated Sulfuric Acid (H2SOa)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate or magnesium sulfate

« Silica gel for column chromatography

o Ethyl acetate and hexanes for chromatography

Procedure:

o Acylation: To a stirred solution of ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride (1.0
eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq). Stir for 15 minutes. In a
separate flask, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Add the oxalyl chloride
solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room
temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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o Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and
wash successively with saturated sodium bicarbonate solution, water, and brine. Dry the
organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
to yield the crude a-acylamino ketone intermediate.

e Cyclization and Dehydration: Dissolve the crude intermediate in a suitable solvent like
toluene or acetonitrile. Add a dehydrating agent such as phosphorus oxychloride (2.0 eq) or
a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (80-110 °C) and
stir for 2-4 hours, monitoring by TLC.

o Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully
guench by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate
solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the
crude product by silica gel column chromatography using a gradient of ethyl acetate in
hexanes to afford Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate as a solid.

Characterization: The final product should be characterized by *H NMR, 3C NMR, IR
spectroscopy, and mass spectrometry to confirm its identity and purity. While specific spectral
data for this exact compound is not readily available in public databases, analogous structures
can provide expected chemical shifts and absorption bands.[4][5]

Utility as a Chemical Intermediate

The synthetic value of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate lies in the selective
transformations of its nitro and ester functionalities. This allows for the construction of more
complex molecules with potential pharmaceutical applications, including in the development of
antimicrobial and antitumor agents.[2]
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Key transformations of the title compound.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation, opening up a
plethora of subsequent functionalization possibilities.

Protocol: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
Materials:

o Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

 Tin(ll) chloride dihydrate (SnCl2-2H20)

e Concentrated Hydrochloric Acid (HCI)
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e Ethanol

e Sodium hydroxide (NaOH) solution

o Ethyl acetate

Procedure:

o Suspend Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in ethanol.

¢ Add a solution of tin(ll) chloride dihydrate (4-5 eq) in concentrated HCI to the suspension.

o Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until TLC indicates
complete consumption of the starting material.

o Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH
solution until the pH is basic (pH 8-9).

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, can be purified by column
chromatography or recrystallization if necessary.

Amide Bond Formation

The resulting amine is a versatile handle for introducing a wide range of substituents via amide
bond formation, a cornerstone of medicinal chemistry. This is particularly relevant in the
synthesis of kinase inhibitors and other targeted therapies.

Protocol: General Amide Coupling
Materials:
o Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

o Carboxylic acid of interest (R-COOH)
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e Coupling agents (e.g., HATU, HBTU, or EDCI/HOBU)
» Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
e Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

e Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the
solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

e Add a solution of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in the same solvent
to the reaction mixture.

 Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

o Upon completion, dilute the reaction mixture with ethyl acetate and wash with water,
saturated sodium bicarbonate solution, and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the crude product by column chromatography on silica gel to obtain the desired amide
derivative.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be
coupled with various amines to generate another class of amide derivatives.

Protocol: Hydrolysis to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid
Materials:
o Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

e Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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o Tetrahydrofuran (THF) and Water
e Hydrochloric acid (1N HCI)

o Ethyl acetate

Procedure:

» Dissolve Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and
water (e.g., 3:1 ratio).

e Add an aqueous solution of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature
for 2-4 hours.

e Monitor the reaction by TLC until the starting material is consumed.

e Remove the THF under reduced pressure.

 Acidify the aqueous residue to pH 2-3 with 1N HCI.

o Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the carboxylic acid, which can often be used in the next step without
further purification.

Applications in the Synthesis of Bioactive
Molecules

The derivatives of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate have been explored as
precursors to a range of potential therapeutic agents. The oxazole core is a privileged structure
in medicinal chemistry, found in numerous natural products and synthetic drugs with activities
including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Notably, the structural motif present in the derivatives of this intermediate is reminiscent of that
found in certain classes of kinase inhibitors and tubulin polymerization inhibitors. For example,
the synthesis of combretastatin analogues, which are potent tubulin inhibitors, often involves
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the coupling of two substituted aromatic rings. The aminophenyl oxazole derivative serves as a
versatile scaffold for one of these rings, allowing for the exploration of structure-activity
relationships by varying the substituents introduced via amide coupling.[6][7]

Conclusion

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a valuable and versatile chemical
intermediate. Its straightforward synthesis and the presence of orthogonally reactive functional
groups provide a robust platform for the generation of diverse molecular libraries. The protocols
outlined in this guide offer a starting point for researchers to harness the potential of this
building block in the discovery and development of novel pharmaceuticals and functional
materials. As with any synthetic procedure, optimization of reaction conditions may be
necessary depending on the specific substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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